
Ripk1-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ripk1-IN-23 est un inhibiteur de petite molécule ciblant la kinase sérine/thréonine 1 interagissant avec le récepteur (RIPK1). RIPK1 est un médiateur crucial de la mort cellulaire et de l'inflammation, ce qui en fait une cible importante pour les interventions thérapeutiques dans diverses maladies, y compris les maladies auto-immunes, inflammatoires, neurodégénératives et ischémiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Ripk1-IN-23 implique plusieurs étapes, y compris la formation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse commence généralement par la préparation d'un échafaudage de base, suivie de modifications de groupes fonctionnels pour introduire des substituants spécifiques qui améliorent l'activité inhibitrice du composé. Les réactifs couramment utilisés dans ces réactions comprennent divers solvants organiques, catalyseurs et groupes protecteurs pour assurer les transformations chimiques souhaitées .
Méthodes de production industrielle
La production industrielle de this compound implique l'adaptation de la synthèse en laboratoire à une plus grande échelle tout en maintenant la pureté et le rendement du composé. Ce processus nécessite l'optimisation des conditions de réaction, telles que la température, la pression et le temps de réaction, pour assurer une production efficace. De plus, des techniques de purification telles que la cristallisation, la chromatographie et la recristallisation sont utilisées pour obtenir du this compound de haute pureté adapté aux applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Ripk1-IN-23 subit diverses réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène dans la molécule, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs nucléophiles ou électrophiles.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogénures, nucléophiles, électrophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans this compound et des conditions de réaction utilisées. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés ou hydrogénés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme sonde chimique pour étudier le rôle de RIPK1 dans diverses voies biochimiques et pour développer de nouvelles méthodologies de synthèse.
Biologie : Employé dans des tests cellulaires pour étudier les effets de l'inhibition de RIPK1 sur la mort cellulaire, l'inflammation et les réponses immunitaires.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de maladies telles que la polyarthrite rhumatoïde, la maladie de Crohn, la sclérose latérale amyotrophique et la maladie d'Alzheimer.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant RIPK1 et les voies associées
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité kinase de RIPK1. Cette inhibition empêche la phosphorylation des cibles en aval, telles que la kinase sérine/thréonine 3 interagissant avec le récepteur (RIPK3) et la protéine de type domaine de kinase de lignée mixte (MLKL), bloquant ainsi la nécroptose et l'inflammation. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du récepteur du facteur de nécrose tumorale 1 (TNFR1) et la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) .
Applications De Recherche Scientifique
Ripk1-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of RIPK1 in various biochemical pathways and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the effects of RIPK1 inhibition on cell death, inflammation, and immune responses.
Medicine: Explored as a potential therapeutic agent for treating diseases such as rheumatoid arthritis, Crohn’s disease, amyotrophic lateral sclerosis, and Alzheimer’s disease.
Industry: Utilized in the development of new drugs targeting RIPK1 and related pathways
Mécanisme D'action
Ripk1-IN-23 exerts its effects by selectively inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, such as receptor-interacting serine/threonine-protein kinase 3 (RIPK3) and mixed lineage kinase domain-like protein (MLKL), thereby blocking necroptosis and inflammation. The molecular targets and pathways involved include the tumor necrosis factor receptor 1 (TNFR1) signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparaison Avec Des Composés Similaires
Composés similaires
Nécrostatine-1 (Nec-1) : Un inhibiteur de RIPK1 bien connu qui se lie à la poche allostérique de RIPK1 et empêche son activation.
GSK2656157 : Un autre inhibiteur de RIPK1 avec un mécanisme d'action similaire mais une structure chimique différente.
Nécrostatine-34 (Nec-34) : Un inhibiteur plus récent de RIPK1 qui stabilise RIPK1 dans une conformation inactive .
Unicité de Ripk1-IN-23
This compound est unique en raison de sa forte sélectivité et de sa puissance dans l'inhibition de RIPK1. Contrairement à certains autres inhibiteurs, this compound n'affecte pas de manière significative les autres kinases, réduisant ainsi la probabilité d'effets hors cible. De plus, ses propriétés pharmacocinétiques favorables en font un candidat prometteur pour un développement ultérieur en tant qu'agent thérapeutique .
Propriétés
Formule moléculaire |
C27H22N6O3 |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
5-benzyl-N-[(3S)-7-(4-cyanophenyl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C27H22N6O3/c1-33-22-14-20(19-9-7-18(15-28)8-10-19)11-12-23(22)36-16-21(27(33)35)29-26(34)25-30-24(31-32-25)13-17-5-3-2-4-6-17/h2-12,14,21H,13,16H2,1H3,(H,29,34)(H,30,31,32)/t21-/m0/s1 |
Clé InChI |
QTBCDZWVZJCVKZ-NRFANRHFSA-N |
SMILES isomérique |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C#N)OC[C@@H](C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5 |
SMILES canonique |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C#N)OCC(C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


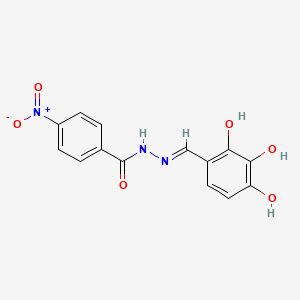

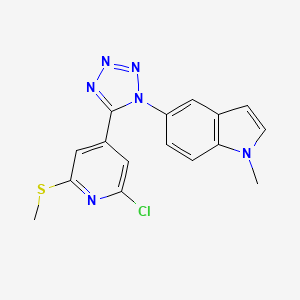
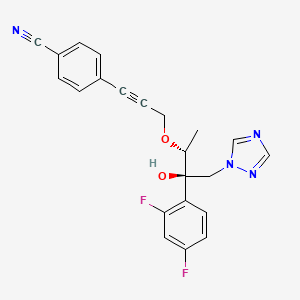
![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
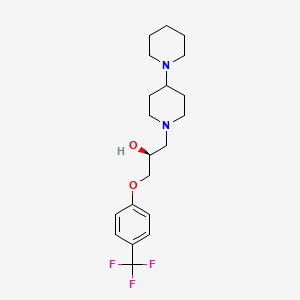
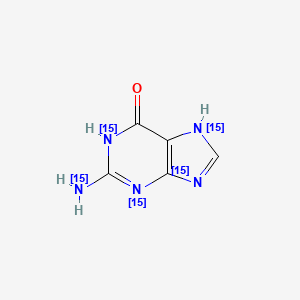

![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)
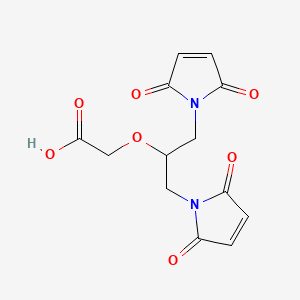
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)


![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)
